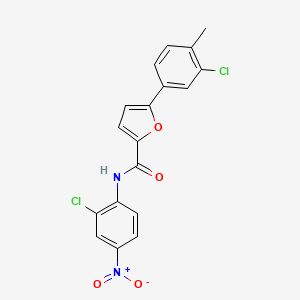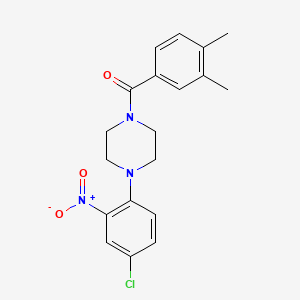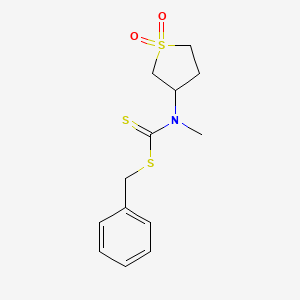![molecular formula C18H25N3O4 B3926970 1-(4-ethoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3926970.png)
1-(4-ethoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione
描述
1-(4-ethoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione, also known as EMD 281014, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
科学研究应用
1-(4-ethoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione 281014 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool to study the role of the NMDA receptor in various physiological and pathological processes. This compound 281014 has been used to investigate the involvement of the NMDA receptor in synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound 281014 has been used in animal models to study the effects of NMDA receptor antagonism on behavior, cognition, and neuronal activity.
作用机制
1-(4-ethoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione 281014 acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, which is required for the activation of the receptor. This results in a decrease in the activity of the NMDA receptor and a reduction in the influx of calcium ions into the neuron, which is known to play a critical role in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
This compound 281014 has been shown to have a range of biochemical and physiological effects. In animal models, this compound 281014 has been shown to reduce pain perception, decrease seizure activity, and improve cognitive function. Additionally, this compound 281014 has been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-(4-ethoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione 281014 has several advantages for use in lab experiments. It is a highly potent and selective antagonist of the NMDA receptor, making it a useful tool for studying the role of the receptor in various physiological and pathological processes. Additionally, this compound 281014 has been optimized for high yields and purity, making it suitable for use in biochemical and pharmacological assays.
However, there are also some limitations to the use of this compound 281014 in lab experiments. One of the main limitations is that it is a synthetic compound, which may limit its relevance to natural systems. Additionally, the effects of this compound 281014 may vary depending on the experimental conditions, such as the dose and route of administration.
未来方向
There are several future directions for research on 1-(4-ethoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione 281014. One area of research is the development of more potent and selective NMDA receptor antagonists, which may have improved therapeutic potential for the treatment of neurodegenerative diseases and other disorders. Additionally, research on the effects of NMDA receptor antagonism on synaptic plasticity and learning and memory processes may provide insights into the underlying mechanisms of these processes and lead to the development of new treatments for cognitive disorders. Finally, research on the effects of this compound 281014 on neuronal activity and behavior may provide new insights into the role of the NMDA receptor in these processes and lead to the development of new treatments for neurological disorders.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-25-15-5-3-14(4-6-15)21-17(22)13-16(18(21)23)19-7-8-20-9-11-24-12-10-20/h3-6,16,19H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQGWBQSHLKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide](/img/structure/B3926914.png)


![5-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B3926945.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4,4,4-trifluoro-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B3926952.png)
![1-{5-[3-(diallylamino)-2-hydroxypropoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone hydrochloride](/img/structure/B3926956.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3926959.png)
![10-acetyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926962.png)


![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3926975.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3926989.png)
![2-(4-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3926992.png)